2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
Beschreibung
2-Ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a 4-ethoxyphenyl group and an ethoxybenzamide side chain. The compound’s structure integrates ether and amide linkages, which confer unique physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.2) and molecular weight of 409.43 g/mol.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-3-28-18-11-9-17(10-12-18)20-13-14-22(26-25-20)30-16-15-24-23(27)19-7-5-6-8-21(19)29-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENVFZBZTRKTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This involves the reaction of 4-ethoxyphenylhydrazine with an appropriate diketone under acidic conditions to form the pyridazinyl ring.
Attachment of the Ethoxyethyl Chain: The pyridazinyl intermediate is then reacted with an ethoxyethyl halide in the presence of a base to introduce the ethoxyethyl chain.
Formation of the Benzamide Moiety: Finally, the ethoxyethyl-pyridazinyl intermediate is coupled with 2-ethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
The compound exhibits several biological activities that make it a candidate for further research:
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit antimicrobial properties against various pathogens, including bacteria and fungi. Studies have shown that derivatives of pyridazine and related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide may also possess similar efficacy.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Related compounds within the same chemical family have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms such as:
- Enzyme Inhibition : Targeting key enzymes in metabolic pathways.
- DNA Interaction : Intercalating with DNA to disrupt replication processes.
- Reactive Oxygen Species Generation : Inducing oxidative stress leading to cell death.
Study on Antimicrobial Efficacy
A study conducted on pyridazine derivatives reported significant antimicrobial activity against various strains of bacteria. The investigation highlighted the importance of specific structural features in enhancing antimicrobial potency. The results suggest that 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide may similarly exhibit effective antimicrobial properties.
Investigation of Cytotoxic Effects
In vitro studies have been performed to evaluate the cytotoxicity of related compounds on cancer cell lines. Assays such as MTT and flow cytometry were employed to assess cell viability and apoptosis rates. The findings indicated that several derivatives induced significant apoptosis, warranting further exploration of 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide in cancer research.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several benzamide and pyridazine derivatives, as outlined below:
Table 1: Key Structural Analogues and Modifications
Key Observations:
- Electron Effects : The 2-ethoxy group in the target compound (electron-donating) contrasts with the 2-fluoro substituent in G870-0216 (electron-withdrawing), which may alter binding affinity or metabolic stability.
- Core Modifications : Replacement of the benzamide with an ethyl benzoate (I-6230) introduces hydrolytic instability, as esters are more prone to enzymatic cleavage than amides .
Key Insights:
- Antioxidant vs. Enzyme Inhibition: The hydroxyl-rich analogue THHEB demonstrates strong radical scavenging, while ethoxy/methoxy substituents (as in the target compound and G870-0216) likely shift activity toward non-antioxidant pathways.
- Cholinesterase Inhibition : Compound 19a , with a tetrahydroacridine moiety, highlights how bulky substituents (e.g., ethoxyphenyl in the target) can be tailored for enzyme inhibition.
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : The target compound’s ethoxy groups increase logP compared to G870-0216 (methoxy) but reduce it relative to pyrazole-containing analogues .
Biologische Aktivität
2-Ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide, with the CAS number 920157-95-5, is a complex organic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is C23H25N3O4, with a molecular weight of 407.5 g/mol. The compound features a pyridazine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O4 |
| Molecular Weight | 407.5 g/mol |
| CAS Number | 920157-95-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The specific interactions and the resulting biological effects are still under investigation, but preliminary studies suggest that it may modulate pathways related to cancer proliferation and inflammation.
- Enzyme Inhibition : Some derivatives of benzamide compounds have shown the ability to inhibit specific kinases involved in cancer progression. This could imply a similar potential for 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide.
- Receptor Modulation : The compound may also act as a modulator for neurotransmitter receptors, impacting pathways associated with neuroprotection or neurodegeneration.
Biological Activity Studies
Recent studies have explored the biological effects of similar benzamide derivatives, providing insights into the potential effects of 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide.
Case Study: Inhibition of RET Kinase
A related study highlighted the effectiveness of benzamide derivatives as RET kinase inhibitors, which are relevant in cancer therapy. The compounds exhibited moderate to high potency in ELISA-based kinase assays, suggesting that similar structural motifs may confer therapeutic benefits against tumors driven by RET mutations .
Efficacy in Cellular Models
In vitro studies on related compounds have demonstrated their capacity to induce apoptosis in cancer cell lines and inhibit cell proliferation. For instance, modifications in the benzamide structure have been linked to enhanced cytotoxicity against specific cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications at various positions on the benzamide ring or the ethoxy group can significantly alter their pharmacological profiles.
| Modification | Effect on Activity |
|---|---|
| Ethoxy Substitution | Enhances lipophilicity |
| Pyridazine Ring Alteration | Affects receptor binding affinity |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
